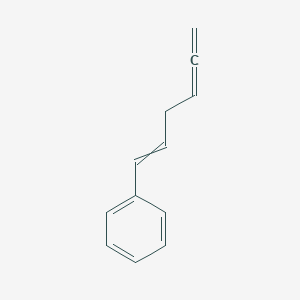
(Hexa-1,4,5-trien-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Hexa-1,4,5-trien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a hexa-1,4,5-trienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Hexa-1,4,5-trien-1-yl)benzene typically involves the following steps:
Preparation of Hexa-1,4,5-trien-1-yl Group: This can be achieved through the polymerization of acetylene or other suitable precursors under controlled conditions.
Coupling with Benzene: The hexa-1,4,5-trien-1-yl group is then coupled with benzene using a catalyst such as palladium or nickel in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale polymerization reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(Hexa-1,4,5-trien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Chlorine gas or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
(Hexa-1,4,5-trien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (Hexa-1,4,5-trien-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. Specific pathways and targets may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic processes.
Receptor Binding: Binding to specific receptors on cell surfaces, altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Styrene: Similar in structure but with a vinyl group instead of a hexa-1,4,5-trienyl group.
Phenylacetylene: Contains an acetylene group attached to the benzene ring.
Benzylideneacetone: Features a benzene ring with a conjugated ketone group.
Uniqueness
(Hexa-1,4,5-trien-1-yl)benzene is unique due to its extended conjugation and potential for forming complex polymeric structures. This extended conjugation can lead to unique electronic properties, making it valuable in the development of advanced materials and electronic devices.
Propiedades
Número CAS |
87639-20-1 |
|---|---|
Fórmula molecular |
C12H12 |
Peso molecular |
156.22 g/mol |
InChI |
InChI=1S/C12H12/c1-2-3-4-6-9-12-10-7-5-8-11-12/h3,5-11H,1,4H2 |
Clave InChI |
KLIJAUGLOOOZQV-UHFFFAOYSA-N |
SMILES canónico |
C=C=CCC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



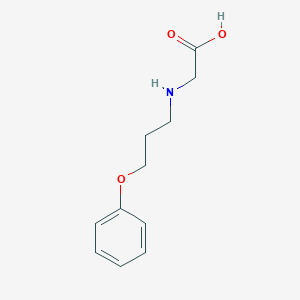

amino}-L-alanine](/img/structure/B14386679.png)

![2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14386694.png)
![6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14386701.png)

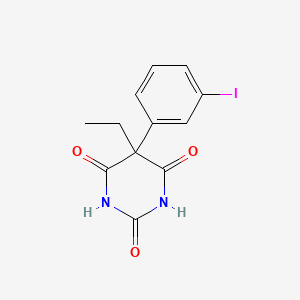
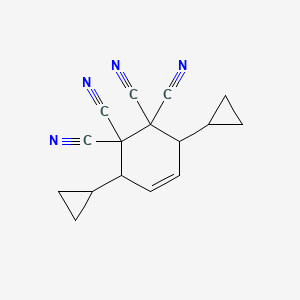
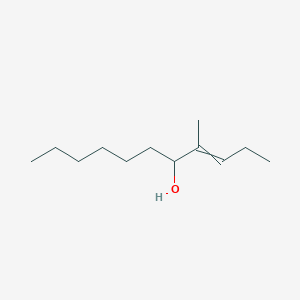
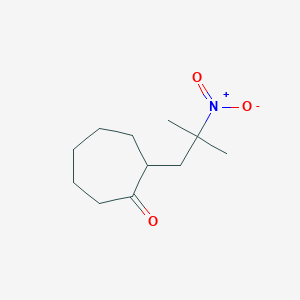
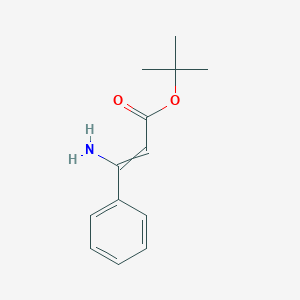
![benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14386757.png)
